

Comparative Analysis of N-phenyl-2-(methylthio)nicotinamide and Structurally Related Bioactive Compounds

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Compound of Interest

Compound Name: 2-(Methylthio)nicotinoyl chloride

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A comprehensive review of N-phenyl-2-(methylthio)nicotinamide and its analogs reveals a class of compounds with significant potential in agricultural and therapeutic applications. While direct experimental data for N-phenyl-2-(methylthio)nicotinamide is not publicly available, analysis of structurally similar compounds provides valuable insights into its potential bioactivity, positioning it as a candidate for further investigation as an antifungal or anticancer agent. This guide offers a comparative characterization based on available data for related nicotinamide derivatives, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties of Nicotinamide Derivatives

The physicochemical properties of nicotinamide derivatives are crucial for their biological activity, influencing factors such as solubility, membrane permeability, and target engagement. A comparison of key properties for relevant compounds is presented below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	LogP	Reference Compound
N-phenyl-2-(methylthio)nicotinamide (Predicted)	C ₁₃ H ₁₂ N ₂ OS	244.32	~3.5	Target Compound
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide	C ₁₃ H ₁₀ ClFN ₂ OS	296.75	>3.0	Antifungal Analog
Boscalid	C ₁₈ H ₁₂ Cl ₂ N ₂ O	343.21	3.0	SDHI Fungicide
Mycophenolic Acid	C ₁₇ H ₂₀ O ₆	320.34	3.1	IMPDH Inhibitor

Comparative Biological Activity

Nicotinamide derivatives have demonstrated a broad spectrum of biological activities, most notably as antifungal and anticancer agents. The primary mechanisms of action identified for analogous compounds include the inhibition of succinate dehydrogenase (SDH) and inosine monophosphate dehydrogenase (IMPDH).

Antifungal Activity

A key analog, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, has been reported to exhibit moderate antifungal activity against the plant pathogens *Rhizoctonia solani* and *Sclerotinia sclerotiorum*[1][2]. While specific IC₅₀ or MIC values for this compound are not detailed in the available literature, other N-phenyl nicotinamide derivatives have been extensively studied as SDH inhibitors. For instance, a series of nicotinamide derivatives were synthesized and evaluated for their in vitro antifungal activity against these same pathogens, with some compounds showing potent inhibition[3][4].

Table 1: Antifungal Activity of Selected Nicotinamide Derivatives

Compound	Target Organism	Assay Type	Activity (IC50/EC50/ MIC in μM or $\mu\text{g/mL}$)	Mechanism of Action	Reference
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide	Rhizoctonia solani	Mycelial Growth Inhibition	Moderate Activity (qualitative)	Likely SDHI	[1][2]
Sclerotinia sclerotiorum	Mycelial Growth Inhibition	Moderate Activity (qualitative)	Likely SDHI	[1][2]	
Nicotinamide Derivative 3a-17	Rhizoctonia solani	Mycelial Growth Inhibition	IC50 = 15.8 μM	SDHI	[3][4]
Sclerotinia sclerotiorum	Mycelial Growth Inhibition	IC50 = 20.3 μM	SDHI	[3][4]	
Nicotinamide Derivative 3l	Helminthosporium maydis	Mycelial Growth Inhibition	EC50 = 33.5 μM	SDHI	[5]
Rhizoctonia cerealis	Mycelial Growth Inhibition	EC50 = 21.4 μM	SDHI	[5]	

Anticancer Activity via IMPDH Inhibition

Thiophene-containing nicotinamide derivatives have been identified as prodrugs that are metabolized within cancer cells to potent inhibitors of IMPDH, an essential enzyme for the de novo synthesis of guanine nucleotides. This mechanism offers a targeted approach for cancer therapy. While N-phenyl-2-(methylthio)nicotinamide does not contain a thiophene ring, the

structural similarity of the phenyl and thiophene rings suggests that IMPDH inhibition could be a potential, albeit less likely, mechanism of action to investigate.

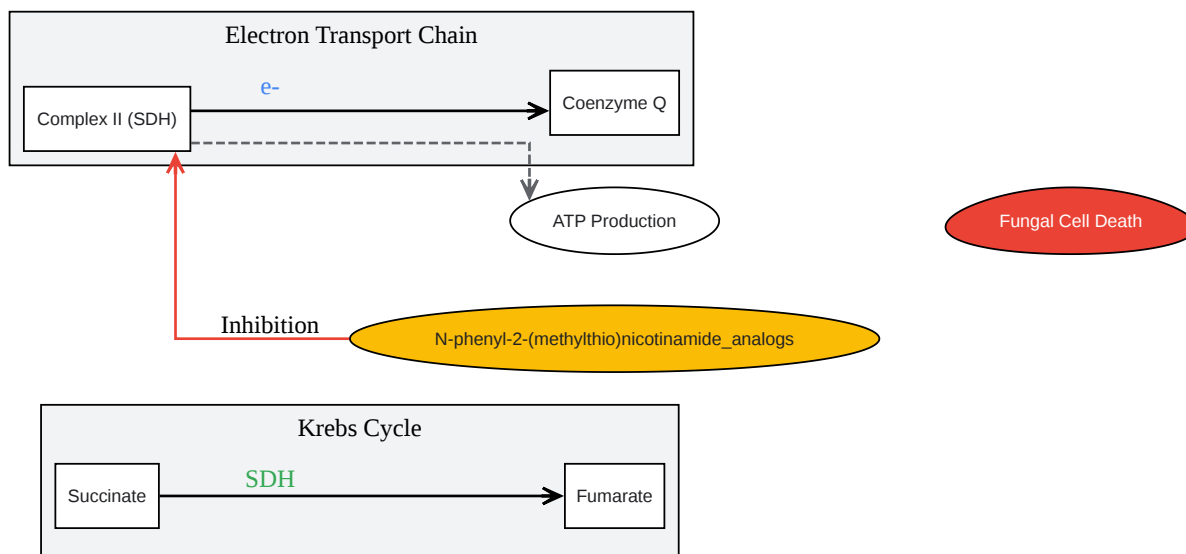
Table 2: IMPDH Inhibition by a Nicotinamide Analog

Compound	Cell Line	Assay Type	Activity (IC50 in μ M)	Mechanism of Action	Reference
Thiophenyl Nicotinamide Derivative 9	MPNST	Cell Viability	~0.05	IMPDH Inhibition	[6]

Potential Signaling Pathways and Mechanisms of Action

The primary molecular targets for the bioactive analogs of N-phenyl-2-(methylthio)nicotinamide are key enzymes in cellular metabolism.

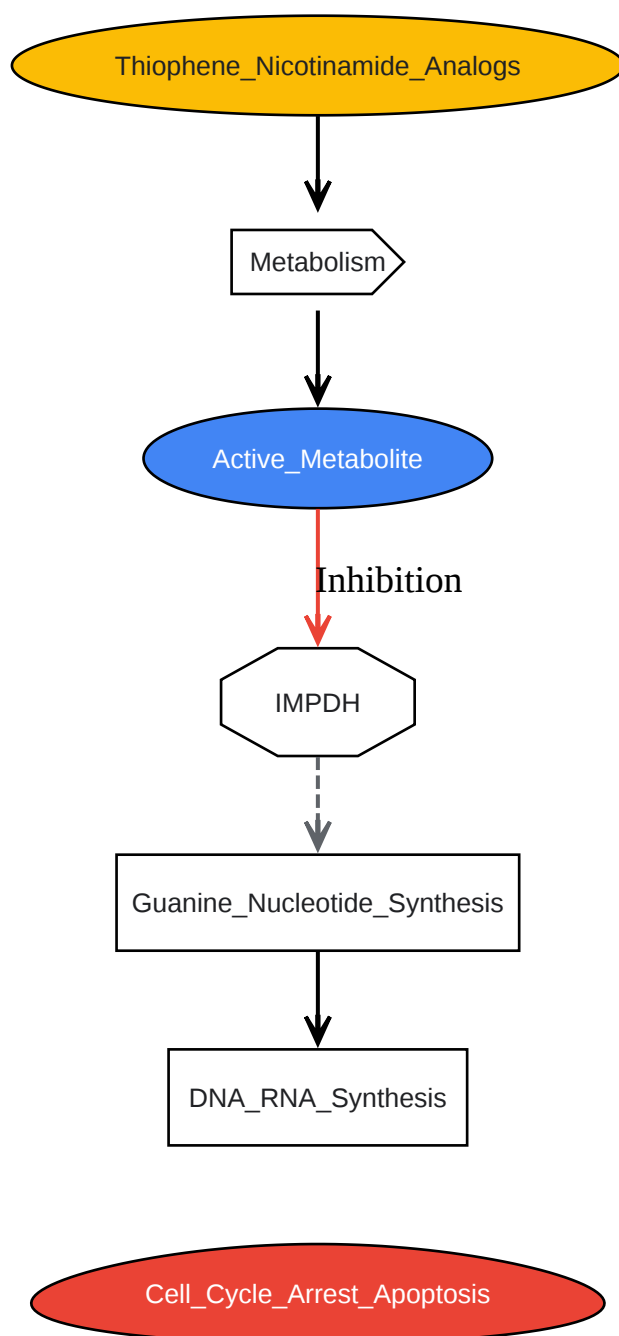
Succinate Dehydrogenase Inhibition: As part of the mitochondrial electron transport chain (Complex II) and the Krebs cycle, SDH is a critical enzyme for cellular respiration. Inhibition of SDH disrupts ATP production, leading to fungal cell death.

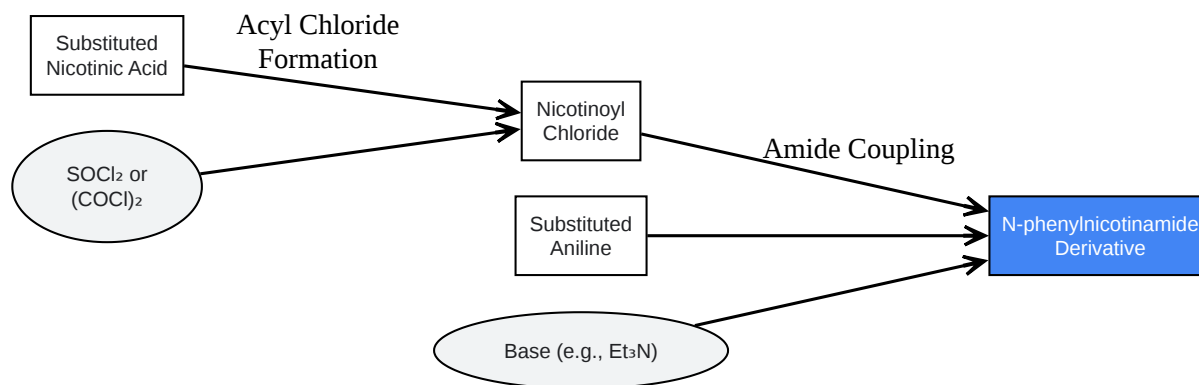


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Figure 1: Proposed mechanism of action for antifungal nicotinamide derivatives as Succinate Dehydrogenase (SDH) inhibitors.

IMPDH Inhibition: This enzyme catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH depletes the guanine nucleotide pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.





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